molecular formula C12H10O3S2 B15445346 (Thiophen-2-yl)acetic anhydride CAS No. 63521-93-7

(Thiophen-2-yl)acetic anhydride

Cat. No.: B15445346
CAS No.: 63521-93-7
M. Wt: 266.3 g/mol
InChI Key: AFJUXKJRISUSPT-UHFFFAOYSA-N
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Description

(Thiophen-2-yl)acetic anhydride (CAS 63521-93-7) is a high-value heterocyclic reagent with the molecular formula C12H10O3S2 and a molecular weight of 266.33 g/mol . It is characterized as a yellow to pale yellow oil . This compound serves as a versatile building block in organic synthesis, particularly valued for the electron-rich thiophene moiety which facilitates various acylations, cyclizations, and heterocycle formations . Its utility is well-documented in the synthesis of macrocyclic compounds containing a thiophene ring, which are structures of interest in advanced materials and pharmaceutical chemistry . In medicinal chemistry research, the 2-(thiophen-2-yl)acetic acid scaffold, from which this anhydride is derived, has been identified as a promising chemical platform for drug discovery. Notably, this scaffold has been used to develop potent inhibitors of the glutathione-dependent enzyme mPGES-1, a valuable macromolecular target in cancer and inflammation therapy . Derivatives based on this structure have shown selective inhibitory activity in the low micromolar range and have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines, highlighting their significant research value in developing new therapeutic agents . The thiophene ring is a privileged pharmacophore in FDA-approved drugs, ranking 4th among sulfur-containing heterocycles in new drug approvals, which underscores the importance of reagents like this compound for constructing novel bioactive molecules . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

63521-93-7

Molecular Formula

C12H10O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

(2-thiophen-2-ylacetyl) 2-thiophen-2-ylacetate

InChI

InChI=1S/C12H10O3S2/c13-11(7-9-3-1-5-16-9)15-12(14)8-10-4-2-6-17-10/h1-6H,7-8H2

InChI Key

AFJUXKJRISUSPT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)OC(=O)CC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Anhydrides

2.1. Acetic Anhydride
  • Reactivity: Acetic anhydride is a benchmark acylating agent. However, unlike (thiophen-2-yl)acetic anhydride, it reacts with isoquinoline and phthalazine to form dihydro derivatives (e.g., 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid) via addition to C=N bonds .
  • Electronic Effects : The absence of the thiophene ring in acetic anhydride reduces its electron-donating capacity, leading to lower regioselectivity in cycloadditions compared to this compound .
2.2. 4,5-Dichlorophthalic Anhydride
  • Electrophilicity : The electron-withdrawing chlorine substituents in 4,5-dichlorophthalic anhydride enhance its electrophilicity, enabling reactions with amines and thiophene derivatives (e.g., forming 4,5-dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic acid) . In contrast, this compound’s reactivity is modulated by the electron-rich thiophene, favoring nucleophilic acylations over electrophilic substitutions .
2.3. Mixed Anhydrides (e.g., Acetic-Propionic Anhydride)
  • Steric and Electronic Profiles : Mixed anhydrides often exhibit intermediate reactivity. However, this compound’s thiophene ring provides π-stacking interactions in catalytic pockets, as seen in docked poses of 4-phenyl-(thiophen-2-yl)acetic acid derivatives, enhancing binding affinity in bioactive molecules .

Comparative Reactivity in Key Reactions

Reaction Type This compound Acetic Anhydride 4,5-Dichlorophthalic Anhydride
Cyclization Forms 5-acetamidothiazolidine (IR: 1691 cm⁻¹, C=C) Forms dihydroisoquinoline derivatives Forms fused heterocycles via amidation
Acylation Efficiency >99% yield in DCC-mediated synthesis Moderate yields (e.g., 40% for dihydro derivatives ) High yields due to Cl substituents
Regioselectivity Enables symmetric products (e.g., 3,4-di(thiophen-2-yl)furan-2,5-dione) Limited regioselectivity Directed by Cl substituents

Spectral and Physical Properties

Property This compound Acetic Anhydride 4,5-Dichlorophthalic Anhydride
IR C=O Stretches (cm⁻¹) 1820, 1749 1825, 1755 1780, 1730
¹H NMR (δH) 3.99 (s, CH₂) 2.30 (s, CH₃) 7.50–8.20 (Ar-H)
Melting Point Oil (pale yellow) −73°C (liquid) 130–132°C

Q & A

Q. Challenges :

  • Overlapping spectral bands require advanced chemometric analysis (e.g., BTEM) to isolate pure-component spectra .

Advanced: What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

Answer:
The anhydride’s electrophilic carbonyl groups facilitate nucleophilic acyl substitution , critical in forming heterocycles like thiazoles and oxazoles:

  • Thiazolidine Synthesis : Reaction with thiosemicarbazides proceeds via imine formation, followed by cyclization catalyzed by acetic anhydride’s acetylating power .
  • Oxazolone Formation : Condensation with aromatic aldehydes in acetic acid/acetic anhydride mixtures generates spiro-oxazolones via tandem acylation and cyclodehydration .

Q. Contradictions in Literature :

  • Pyridine vs. Solvent-Free Conditions: Pyridine enhances cyclization yields (e.g., 85% in pyridine vs. 72% in solvent-free systems) due to its dual role as base and catalyst .

Advanced: How do researchers address conflicting data on the stability of this compound in aqueous systems?

Answer:
Stability studies use controlled humidity experiments and accelerated degradation tests :

  • Humidity Sensitivity : The anhydride hydrolyzes rapidly in water (t₁/₂ < 1 h at 25°C), forming (thiophen-2-yl)acetic acid. This necessitates anhydrous storage (e.g., molecular sieves) .
  • pH-Dependent Degradation : Hydrolysis accelerates under alkaline conditions (pH > 8) due to nucleophilic attack by hydroxide ions .

Q. Mitigation Strategies :

  • Use of aprotic solvents (e.g., THF, DCM) during synthesis.
  • Inert atmosphere (N₂/Ar) to prevent moisture ingress .

Basic: What safety protocols are critical when handling this compound?

Answer:
Safety measures align with acetic anhydride’s hazards (flammability, corrosivity):

  • PPE : Acid-resistant gloves (nitrile), goggles, and lab coats .
  • Ventilation : Fume hoods to limit exposure to vapors (TLV: 5 ppm) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite) .

Q. Toxicological Data :

ParameterValueReference
LD50 (oral, rat)1780 mg/kg
LC50 (inhalation, rat)1000 ppm/4h

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